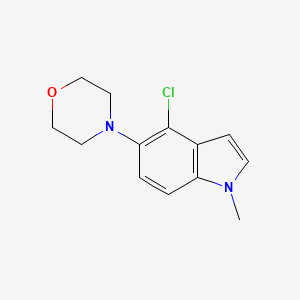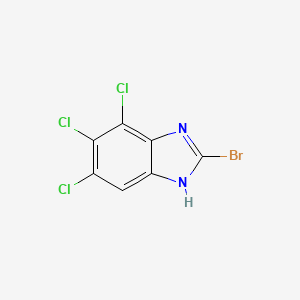
Isobutyl 2-chloropropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 2-chloropropionate is an organic compound with the molecular formula C7H13ClO2 and a molecular weight of 164.63 g/mol . . This compound is used in various chemical processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl 2-chloropropionate can be synthesized through the esterification of 2-chloropropionic acid with isobutanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2-chloropropionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Acid or base catalysts are used in hydrolysis reactions to facilitate the cleavage of the ester bond.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The major products of hydrolysis are 2-chloropropionic acid and isobutanol.
Scientific Research Applications
Isobutyl 2-chloropropionate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of isobutyl 2-chloropropionate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. Additionally, its chemical structure allows it to participate in nucleophilic substitution and hydrolysis reactions, which are essential for its applications in different fields .
Comparison with Similar Compounds
Similar Compounds
Isopropyl Chloride: An organic compound with a similar structure but different functional groups.
Isobutyl Chloroformate: Another compound with a similar isobutyl group but different reactivity due to the presence of a chloroformate group.
Uniqueness
Isobutyl 2-chloropropionate is unique due to its specific ester functional group and the presence of a chlorine atom, which imparts distinct reactivity and chemical properties. This uniqueness makes it valuable in various chemical syntheses and industrial applications .
Properties
CAS No. |
62108-67-2 |
|---|---|
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
2-methylpropyl 2-chloropropanoate |
InChI |
InChI=1S/C7H13ClO2/c1-5(2)4-10-7(9)6(3)8/h5-6H,4H2,1-3H3 |
InChI Key |
AEEGJNJYJCGJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


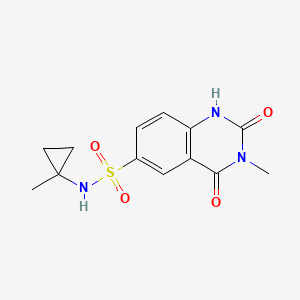
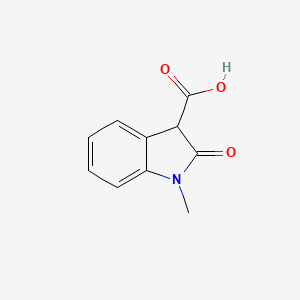
![(R)-6-(5-Cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)-4-(isopropylamino)nicotinamide](/img/structure/B13899908.png)

![7-Bromo-5-methoxybenzo[D]thiazole](/img/structure/B13899913.png)
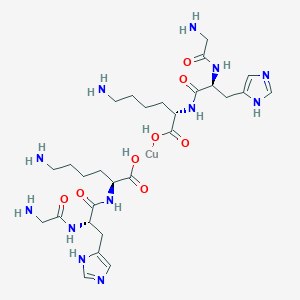


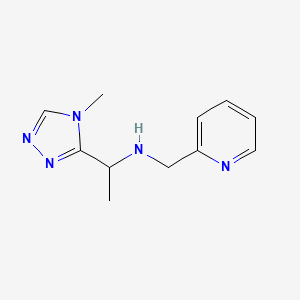
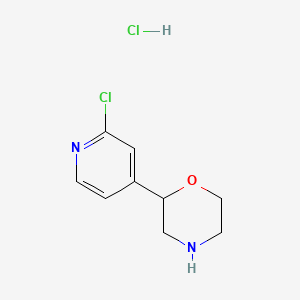

![(E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B13899954.png)
